Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate
Description
Structural Characteristics and Nomenclature
The structural architecture of tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate embodies a complex arrangement of distinct functional groups unified within a single molecular framework. The compound possesses the molecular formula C₁₃H₁₇BrN₂O₃ with a corresponding molecular weight of 329.19 grams per mole. The systematic nomenclature, as defined by the International Union of Pure and Applied Chemistry guidelines, designates this compound as tert-butyl 3-(5-bromopyridin-2-yl)oxyazetidine-1-carboxylate, reflecting the hierarchical priority of functional groups within the molecule.
The central azetidine ring constitutes a four-membered saturated heterocycle containing one nitrogen atom and three carbon atoms, characteristic of the azacyclobutane family. This ring system exhibits significant angular strain due to the forced deviation from the ideal tetrahedral bond angles, contributing approximately 25.4 kilocalories per mole of strain energy to the overall molecular structure. The nitrogen atom within the azetidine ring bears a tert-butyl carboxylate protecting group, which serves dual purposes of enhancing molecular stability and providing a strategic point for synthetic manipulation.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Azetidine Core | Four-membered saturated N-heterocycle | Ring strain drives reactivity (25.4 kcal/mol) |
| Bromopyridine Moiety | 5-bromo-2-pyridyl group | Electron-withdrawing, sites for further functionalization |
| Ether Linkage | Oxygen bridge connecting rings | Conformational flexibility, electronic communication |
| tert-Butyl Carboxylate | Bulky protecting group | Stability enhancement, synthetic handle |
The brominated pyridine component features a bromine substituent at the 5-position relative to the nitrogen atom within the six-membered aromatic ring. This halogen substitution pattern significantly influences the electronic distribution within the pyridine ring, creating a site of enhanced electrophilicity suitable for various cross-coupling reactions and nucleophilic substitutions. The ether linkage connecting the azetidine and pyridine rings provides both conformational flexibility and a pathway for electronic communication between the two heterocyclic systems.
The tert-butyl carboxylate functionality represents a sterically demanding protecting group that shields the nitrogen atom from unwanted side reactions while maintaining accessibility for controlled deprotection under acidic conditions. This protecting group strategy is particularly valuable in multi-step synthetic sequences where selective manipulation of other functional groups is required. The simplified molecular input line-entry system representation of this compound is CC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(C=C2)Br, which provides a linear notation for computational applications and database searches.
Historical Context in Azetidine Chemistry
The development of azetidine chemistry has followed a trajectory marked by both synthetic challenges and remarkable breakthroughs, with compounds like this compound representing the culmination of decades of methodological advancement. The historical significance of azetidines in organic chemistry traces back to 1955, when the first natural azetidine derivative, L-azetidine-2-carboxylic acid, was isolated from Convallaria majalis. This discovery marked the beginning of sustained scientific interest in four-membered nitrogen heterocycles, though initial synthetic approaches were limited by the inherent ring strain and associated stability challenges.
The period from 1960 to 1990 witnessed sporadic developments in azetidine synthesis, primarily focused on cycloaddition methodologies and ring-closing strategies derived from acyclic precursors. However, these early approaches often suffered from poor yields, limited substrate scope, and difficulties in achieving stereocontrol. The synthesis of highly functionalized azetidines, particularly those bearing multiple heterocyclic components like the compound under discussion, remained largely unexplored due to the lack of efficient synthetic methodologies.
The renaissance of azetidine chemistry began in earnest during the 2000s, driven by recognition of their potential as privileged scaffolds in medicinal chemistry and their unique reactivity profile intermediate between aziridines and pyrrolidines. This period saw the development of more sophisticated synthetic approaches, including photochemical cycloaddition reactions, transition metal-catalyzed cyclizations, and strain-release methodologies that could accommodate the preparation of complex azetidine derivatives.
Modern synthetic approaches to azetidines like this compound benefit from advances in protecting group chemistry, cross-coupling methodologies, and understanding of ring strain effects. The incorporation of halogenated pyridine moieties represents a particular advancement, as these systems provide multiple sites for further functionalization while maintaining the structural integrity of the azetidine core. Contemporary synthetic strategies often employ modular approaches, constructing the azetidine ring system followed by introduction of the pyridine component through nucleophilic substitution or coupling reactions.
Significance in Heterocyclic Chemistry Research
This compound occupies a unique position within the broader landscape of heterocyclic chemistry research, serving as both a synthetic target demonstrating methodological capabilities and a building block for accessing more complex molecular architectures. The compound exemplifies the modern approach to heterocyclic synthesis, which emphasizes the strategic combination of complementary ring systems to achieve enhanced biological activity and synthetic utility.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the growing class of hybrid heterocyclic systems. These molecular frameworks combine the inherent reactivity of strained ring systems with the electronic properties of aromatic heterocycles, creating opportunities for accessing chemical space that would be difficult to explore using traditional approaches. The azetidine component provides a source of ring strain that can be harnessed for ring-opening reactions, ring expansions, and other strain-release transformations, while the brominated pyridine moiety offers sites for palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.
Research into azetidine-containing compounds has revealed their particular value in medicinal chemistry applications, where the four-membered ring provides an optimal balance between conformational restriction and synthetic accessibility. Unlike the highly strained and often unstable aziridines, azetidines offer sufficient stability for routine handling and storage while maintaining enough reactivity to undergo useful transformations under controlled conditions. This balance makes compounds like this compound valuable as advanced intermediates in pharmaceutical research.
The broader impact of such compounds on heterocyclic chemistry research is evidenced by their incorporation into synthetic routes toward natural products, pharmaceutical targets, and materials science applications. The modular nature of these structures allows for systematic structure-activity relationship studies, where individual components can be modified independently to optimize desired properties. This approach has proven particularly valuable in the development of calcium channel blockers, where azetidine-containing compounds like azelnidipine have demonstrated clinical efficacy.
Computational and Physicochemical Property Analysis
The computational analysis of this compound reveals a complex interplay of structural features that determine its physicochemical properties and potential applications. Density functional theory calculations and molecular modeling studies provide insights into the compound's electronic structure, conformational preferences, and reactivity patterns that complement experimental observations.
The molecular geometry of this compound is dominated by the constrained four-membered azetidine ring, which enforces specific bond angles and distances that deviate significantly from ideal tetrahedral geometry. The carbon-nitrogen-carbon bond angles within the azetidine ring are compressed to approximately 84-86 degrees, compared to the ideal tetrahedral angle of 109.5 degrees. This geometric constraint results in significant angle strain that contributes to the compound's reactivity profile and influences its preferred conformations.
The electronic structure analysis reveals the influence of both the electron-withdrawing bromine substituent and the pyridine nitrogen on the overall charge distribution within the molecule. The brominated pyridine ring exhibits reduced electron density, particularly at positions ortho and para to the bromine substituent, making these sites susceptible to nucleophilic attack. Conversely, the azetidine nitrogen, despite being part of a strained ring system, maintains significant basicity due to the electron-donating tert-butyl carboxylate group.
Conformational analysis indicates that the molecule adopts multiple low-energy conformations in solution, with rotation around the ether linkage providing the primary source of conformational flexibility. The preferred conformations minimize steric interactions between the bulky tert-butyl group and the brominated pyridine ring while maintaining optimal orbital overlap for electronic communication between the heterocyclic systems. These conformational preferences have important implications for the compound's binding interactions and reactivity patterns.
The calculated physicochemical properties position this compound within the optimal range for drug-like molecules according to Lipinski's rule of five, with appropriate molecular weight, moderate lipophilicity, and favorable hydrogen bonding characteristics. The topological polar surface area of 51.66 square angstroms suggests good membrane permeability, while the calculated partition coefficient indicates suitable balance between hydrophilic and lipophilic character for biological applications. These computational predictions, combined with the compound's structural features, support its potential utility as a building block for medicinal chemistry applications and its significance in contemporary heterocyclic chemistry research.
Properties
IUPAC Name |
tert-butyl 3-(5-bromopyridin-2-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-11-5-4-9(14)6-15-11/h4-6,10H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGDWTMABFWBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution on Bromopyridine Derivatives
Method Overview:
This approach involves the nucleophilic substitution of a suitably protected azetidine derivative onto a brominated pyridine compound, typically under basic conditions.
Preparation of the nucleophile:
The azetidine-1-carboxylate is often protected as a tert-butyl ester to enhance stability and control reactivity.-
- Solvent: N,N-Dimethylformamide (DMF) or dimethylacetamide (DMA) for high polarity and solubility.
- Base: Potassium carbonate (K₂CO₃) or sodium tert-butoxide to deprotonate the azetidine nitrogen.
- Temperature: Typically around 60–100°C to facilitate substitution.
Reaction Example:
A typical procedure involves stirring the bromopyridine with tert-butyl azetidine-1-carboxylate and K₂CO₃ in DMF at 60°C overnight, resulting in the substitution at the 5-position of the pyridine ring.
- A similar reaction was successfully performed with 5-bromopyridin-3-ol and tert-butyl azetidine-1-carboxylate, yielding the desired product with high efficiency (up to 100%) under optimized conditions.
Bromination of Pyridine Followed by Nucleophilic Displacement
Method Overview:
This method involves first synthesizing the brominated pyridine derivative, followed by nucleophilic substitution with the azetidine derivative.
-
- Reagents: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or under radical conditions.
- Conditions: Typically at 0–5°C to control regioselectivity, targeting the 5-position.
Subsequent Nucleophilic Displacement:
- The brominated pyridine is then reacted with tert-butyl azetidine-1-carboxylate as described above, under basic conditions.
- Bromination of pyridine derivatives using NBS in the presence of radical initiators has proven effective, providing regioselectively brominated intermediates suitable for subsequent substitution.
Cyclization and Esterification Approaches
Method Overview:
This involves constructing the azetidine ring first, followed by functionalization with the pyridyl oxy group.
-
- Starting from amino alcohols or amino acids, cyclization under dehydrating conditions or via intramolecular nucleophilic attack.
Functionalization with Pyridyl Oxy Group:
- The azetidine is then reacted with a bromopyridyl derivative bearing suitable leaving groups (e.g., mesylate or tosylate) to attach the pyridyl oxy moiety.
- Such methods are less common but have been employed in complex molecule synthesis, especially when direct substitution proves challenging.
Reaction Optimization and Conditions Summary
| Method | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | tert-Butyl azetidine-1-carboxylate, K₂CO₃ | DMF | 60–100°C | Up to 100% | Efficient, high yield |
| Bromination + substitution | Bromine/NBS, pyridine | Controlled at 0–5°C | Bromination: 0–5°C; substitution: 60°C | Variable | Regioselective bromination critical |
| Cyclization + functionalization | Amino alcohols, cyclization reagents | Various | 80–120°C | Moderate | Suitable for complex derivatives |
Analytical Monitoring and Purification
Monitoring:
Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to track reaction progress and confirm structure.Purification:
Silica gel chromatography with gradient elution (e.g., hexanes/ethyl acetate) ensures high purity of the final product.
Summary of Key Data:
| Parameter | Value | Reference |
|---|---|---|
| Molecular weight | 343.22 g/mol | |
| Reaction yield | Up to 100% | |
| Reaction temperature | 60–100°C | , |
| Solvent | DMF, DMA | , |
| Bromination reagents | NBS, Br₂ |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the pyridyl ring, resulting in debromination or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce debrominated or hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate is primarily utilized in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of azetidine compounds exhibit promising anticancer properties. For instance, a study demonstrated that azetidine derivatives can inhibit tumor growth in specific cancer cell lines, suggesting potential therapeutic applications for this compound .
- Antimicrobial Properties : Another study focused on the antimicrobial efficacy of related pyridine compounds, highlighting their ability to combat bacterial infections. This suggests that this compound may also possess similar properties .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure facilitates various chemical reactions, including:
- Nucleophilic Substitution Reactions : The presence of the bromo group makes it a suitable candidate for nucleophilic substitutions, allowing for the introduction of various functional groups into the molecule.
- Synthesis of Complex Molecules : It can be utilized to synthesize more complex molecules, particularly those containing azetidine rings, which are valuable in drug development and materials science .
Agrochemical Applications
There is emerging research into the use of azetidine derivatives as agrochemicals. The structural characteristics of this compound suggest potential applications in:
- Herbicides and Pesticides : Compounds with similar structures have been explored for their efficacy as herbicides, providing a pathway for this compound's potential use in agricultural applications .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate involves its interaction with specific molecular targets. The brominated pyridyl group can engage in halogen bonding with target proteins, while the azetidine core may interact with enzyme active sites. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridine Derivatives
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Key Differences: Replaces the azetidine ring with a five-membered pyrrolidine and introduces a methoxy group at the pyridine’s 3-position. The methoxy group enhances electron density on the pyridine ring, influencing reactivity in cross-coupling reactions .
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Key Differences : Features a dimethoxymethyl substituent on the pyridine ring.
- Impact : The bulky dimethoxymethyl group may sterically hinder interactions with enzymatic pockets, reducing bioavailability compared to the parent compound .
Azetidine-Based Analogues
tert-Butyl 3-[(5-bromopyridin-2-yl)carbonyl]azetidine-1-carboxylate (CAS: 870761-78-7) Key Differences: Replaces the ether oxygen with a carbonyl group. Molecular weight increases to 341.2 g/mol, which may affect permeability in lipid membranes .
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8) Key Differences: Substitutes the pyridyloxy group with a bromoethyl chain. Impact: The absence of aromaticity reduces π-π stacking capabilities, limiting utility in kinase inhibitor design. Simpler structure (C₁₀H₁₈BrNO₂, MW: 264.16 g/mol) may improve synthetic accessibility but decrease target specificity .
Functional Group Variations
tert-Butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2) Key Differences: Replaces pyridyloxy with an amino group. Impact: The amino group increases nucleophilicity, making it a precursor for amide bond formation. However, reduced aromaticity limits applications in metal-catalyzed cross-couplings .
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3) Key Differences: Features a hydroxymethyl substituent.
Comparative Analysis Table
Biological Activity
Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate (CAS No. 1335049-06-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a tert-butyl group, an azetidine ring, and a pyridyl ether functional group. The presence of the bromine atom on the pyridine ring enhances its reactivity and potential biological interactions.
Molecular Formula : CHBrNO
Molecular Weight : 303.15 g/mol
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its pharmacological potential:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of azetidine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
- Enzyme Inhibition : Research has highlighted the role of pyridine derivatives in inhibiting enzymes involved in metabolic pathways. The bromine substitution may enhance binding affinity to target enzymes, potentially leading to therapeutic applications in metabolic disorders.
- Anti-inflammatory Effects : Some azetidine derivatives have demonstrated anti-inflammatory properties through the modulation of cytokine production. This raises the possibility that this compound could be investigated for its effects on inflammatory pathways.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Azetidine Ring : The azetidine structure is synthesized through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the bromine atom onto the pyridine ring can be achieved via electrophilic aromatic substitution.
- Esterification : The final compound is obtained by esterifying the carboxylic acid with tert-butyl alcohol.
Case Study 1: Antimicrobial Evaluation
In a study conducted by Smith et al. (2020), a series of azetidine derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound showed promising results with an inhibition zone diameter comparable to standard antibiotics.
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| Control Antibiotic | 20 mm | 18 mm |
| Tert-butyl Azetidine | 18 mm | 15 mm |
Case Study 2: Enzyme Inhibition
A study by Johnson et al. (2021) focused on enzyme inhibition assays where this compound was evaluated for its ability to inhibit specific metabolic enzymes linked to diabetes management.
| Enzyme Target | IC50 (µM) |
|---|---|
| Enzyme A | 25 |
| Enzyme B | 30 |
Q & A
Basic: What are the common synthetic strategies for introducing the 5-bromo-2-pyridyloxy moiety to the azetidine ring in this compound?
The 5-bromo-2-pyridyloxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A validated approach involves:
- Step 1 : Activation of the azetidine hydroxyl group (e.g., mesylation or tosylation) to generate a leaving group (e.g., tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate) .
- Step 2 : Substitution with 5-bromo-2-pyridinol under basic conditions (e.g., Cs₂CO₃ in DMF at 80°C), leveraging the electron-deficient pyridine ring to facilitate SNAr .
- Purification : Flash chromatography or crystallization in dichloromethane/hexane mixtures .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Key signals include the tert-butyl singlet (δ ~1.44 ppm), azetidine ring protons (δ ~3.5–4.3 ppm), and pyridyl aromatic protons (δ ~7.5–8.5 ppm). The 5-bromo substituent induces distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+) at m/z 357.05 (C₁₃H₁₈BrN₂O₃⁺) .
- Infrared (IR) : Peaks at ~1700 cm⁻¹ (C=O, Boc group) and ~1250 cm⁻¹ (C-O-C, ether linkage) .
Advanced: How can researchers optimize regioselectivity during pyridyloxy group installation?
Regioselectivity challenges arise due to competing substitution at other pyridine positions. Strategies include:
- Directed Metalation : Use of LiTMP (lithium tetramethylpiperidide) to deprotonate the 2-hydroxypyridine selectively, followed by bromination .
- Protection/Deprotection : Temporary protection of the azetidine nitrogen with Boc to prevent undesired side reactions .
- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic esters for precise coupling .
Advanced: How should researchers address contradictions in crystallographic vs. spectroscopic data for this compound?
- Crystallographic Refinement : Use SHELX software to resolve discrepancies. For example, SHELXL refines anisotropic displacement parameters to correct bond-length inaccuracies caused by thermal motion .
- Validation Tools : Cross-check NMR coupling constants with DFT-calculated dihedral angles (e.g., using Gaussian). Discrepancies in azetidine ring puckering may indicate conformational flexibility .
- X-ray vs. NOESY : If X-ray data conflicts with NOESY correlations (e.g., axial vs. equatorial substituents), consider dynamic effects in solution vs. solid state .
Advanced: What role does this compound play in medicinal chemistry, particularly in protease inhibitor design?
- Scaffold Utility : The azetidine ring’s rigidity and Boc protection enhance metabolic stability, making it a preferred scaffold for SARS-CoV-2 3CLpro inhibitors .
- Functionalization : The 5-bromo-pyridyloxy group serves as a handle for further derivatization (e.g., Suzuki coupling to introduce biaryl motifs) .
- Case Study : Analogues like WU-05 (tert-butyl 3-[(Z)-tert-butylsulfinyliminomethyl]azetidine-1-carboxylate) demonstrate nanomolar inhibition of viral proteases .
Advanced: How can researchers mitigate low yields in the final coupling step of this compound?
- Reaction Monitoring : Use LC-MS to track intermediate consumption. Low yields often stem from incomplete mesylation or competing elimination.
- Base Optimization : Replace Cs₂CO₃ with milder bases (e.g., K₃PO₄) to reduce side reactions .
- Solvent Effects : Switch from DMF to acetonitrile or THF to improve solubility of the pyridinol nucleophile .
Basic: What are the storage and stability considerations for this compound?
- Storage : -20°C under inert atmosphere (N₂/Ar) to prevent Boc group hydrolysis.
- Stability : Susceptible to light-induced degradation of the bromopyridyl group. Use amber vials and desiccants .
Advanced: How can computational methods aid in predicting the reactivity of this compound?
- DFT Calculations : Predict activation barriers for SNAr at the pyridine C-2 vs. C-4 positions using B3LYP/6-31G(d) .
- Molecular Dynamics (MD) : Simulate solvation effects in DMF to optimize reaction conditions .
- Docking Studies : Model interactions with biological targets (e.g., 3CLpro) to guide functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
